Comparative In Vivo Toxicity of 3,3',4,4'-Tetrabromobiphenyl Versus Chlorine-Containing Tetrahalobiphenyl Isostereomers
In a direct head-to-head comparison of laterally substituted 3,3',4,4'-tetrahalobiphenyls with variable Cl/Br ratios administered to immature male Wistar rats at 150 μmol/kg ip, 3,3',4,4'-tetrabromobiphenyl (Br4) and 3,4,4'-tribromo-3'-chlorobiphenyl (Br3Cl) significantly inhibited growth rate and caused thymic atrophy, whereas isostereomers with reduced bromine and increased chlorine content (Br2Cl2, BrCl3, and Cl4) were either less active or inactive [1].
| Evidence Dimension | In vivo toxicity: growth inhibition and thymic atrophy |
|---|---|
| Target Compound Data | Significant growth inhibition and thymic atrophy observed |
| Comparator Or Baseline | 3,3',4,4'-tetrachlorobiphenyl (Cl4), 4-bromo-3,3',4'-trichlorobiphenyl (BrCl3), and mixed Br2Cl2 isomers |
| Quantified Difference | Target compound (Br4) active; Cl4 and BrCl3 inactive or significantly less active |
| Conditions | Immature male Wistar rats; single ip dose of 150 μmol/kg |
Why This Matters
This quantitative structure-activity relationship demonstrates that 3,3',4,4'-tetrabromobiphenyl cannot be substituted with its chlorinated analogs for toxicological studies or reference standards, as the latter lack the requisite biological activity.
- [1] Andres, J., Lambert, I., Robertson, L., Bandiera, S., Sawyer, T., Lovering, S., & Safe, S. (1983). The comparative biologic and toxic potencies of polychlorinated biphenyls and polybrominated biphenyls. Toxicology and Applied Pharmacology, 70(2), 204-215. View Source
